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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-2-pentanol

Cat. No.: B088433

An In-Depth Technical Guide to (S)-(+)-4-Methyl-2-pentanol: Chemical Structure,
Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, is a versatile molecule with
applications ranging from a precursor in the synthesis of industrial additives to a chiral building
block in asymmetric synthesis. This technical guide provides a comprehensive overview of its
chemical structure, stereochemistry, physicochemical properties, and key experimental
protocols for its preparation and analysis. Furthermore, its relevance in industrial applications
and as a chiral auxiliary in the synthesis of pharmaceutically important scaffolds is discussed.

Chemical Structure and Stereochemistry

(S)-(+)-4-Methyl-2-pentanol, also known as (S)-(+)-methyl isobutyl carbinol, possesses a
single stereocenter at the second carbon atom (C2). This chiral center is responsible for the
existence of two enantiomers: (S)-(+) and (R)-(-)-4-methyl-2-pentanol. The designation "(S)"
refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-
Prelog (CIP) priority rules. The "(+)" sign indicates that this enantiomer is dextrorotatory,
meaning it rotates the plane of polarized light in a clockwise direction.
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The structure consists of a pentanol backbone with a methyl group at the fourth carbon
position. The hydroxyl group is located on the second carbon, which is the chiral center, being
attached to a hydrogen atom, a methyl group, an isobutyl group, and the hydroxyl group.

Diagram 1: Stereochemistry of 4-Methyl-2-pentanol
Caption: Enantiomers of 4-Methyl-2-pentanol.

Physicochemical Properties

The physical and chemical properties of 4-methyl-2-pentanol are well-documented, with
notable differences between the racemic mixture and the pure enantiomers, particularly in their
optical activity.

Table 1: Physicochemical Properties of 4-Methyl-2-pentanol

Racemic (+)-4-Methyl-2-

Property pentanol (S)-(+)-4-Methyl-2-pentanol
CAS Number 108-11-2[1][2][3] 14898-80-7
Molecular Formula CeH140[1] CeH140
Molecular Weight 102.17 g/mol 102.17 g/mol
Appearance Colorless liquid[1][3] Colorless liquid
Boiling Point 130-133°C ~132°C
Melting Point -90 °C[1] Not specified
Density 0.807-0.81 g/cm3 at 20 °CJ[1] Not specified
Refractive Index (n2°/D) ~1.411[4] Not specified
Specific Rotation ([0]2°/D) 0° +21° (neat)
Solubility in Water 15 g/L[1] Slightly soluble

Experimental Protocols
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Enantioselective Synthesis: Enzymatic Kinetic
Resolution

The preparation of enantiomerically enriched (S)-(+)-4-methyl-2-pentanol is efficiently
achieved through the kinetic resolution of the racemic mixture using lipases. Candida antarctica
lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for this
transformation.[5] The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-

enantiomer unreacted and thus enriched.

Diagram 2: Experimental Workflow for Enzymatic Kinetic Resolution
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Caption: Workflow for the kinetic resolution of 4-methyl-2-pentanol.

Detailed Protocol for Enzymatic Kinetic Resolution:
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Reaction Setup: In a suitable reaction vessel, dissolve racemic 4-methyl-2-pentanol (1
equivalent) in a nonpolar solvent such as hexane.[5]

Addition of Acyl Donor: Add an acyl donor, for example, vinyl acetate (3 equivalents).[6]

Enzyme Addition: Introduce immobilized Candida antarctica lipase B (Novozym 435) to the
mixture (e.g., 30-50 mg per mmol of alcohol).[6][7]

Incubation: Stir the suspension at a controlled temperature, typically around 70°C, under an
inert atmosphere (e.g., argon).[6]

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them
by gas chromatography (GC) to determine the conversion.

Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the
enzyme. The filtrate contains the unreacted (S)-(+)-4-methyl-2-pentanol and the formed
(R)-4-methyl-2-pentyl acetate.

Purification: Separate the (S)-alcohol from the (R)-ester using standard techniques such as
fractional distillation or column chromatography.

Analysis: Determine the enantiomeric excess (ee) of the purified (S)-(+)-4-methyl-2-
pentanol using chiral gas chromatography.

Determination of Enantiomeric Excess by Chiral Gas
Chromatography (GC)

The enantiomeric purity of the resolved alcohol is determined by chiral GC.[8] This technique
utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in
their separation and distinct retention times.

Protocol for Chiral GC Analysis:

o Sample Preparation: Prepare a dilute solution of the (S)-(+)-4-methyl-2-pentanol sample in
a suitable solvent (e.g., dichloromethane).
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e Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., CP-
Chirasil-Dex CB).[6]

e GC Conditions:

o

Injector Temperature: 250°C

[¢]

Detector (FID) Temperature: 250°C

[¢]

Oven Program: Isothermal or a temperature gradient optimized to separate the
enantiomers (e.g., start at 60°C, hold for 1 min, ramp to 150°C at 5°C/min).

[¢]

Carrier Gas: Helium or Hydrogen.

» Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess
(ee) is calculated using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x
100

Applications in Industry and Drug Development
Industrial Applications

(S)-(+)-4-Methyl-2-pentanol is a precursor in the synthesis of zinc dialkyldithiophosphates
(ZDDPs), which are widely used as anti-wear and antioxidant additives in lubricants.[1] The
synthesis involves the reaction of the alcohol with phosphorus pentasulfide to form a
dithiophosphoric acid, which is then neutralized with zinc oxide.

Diagram 3: Synthesis of Zinc Dialkyldithiophosphate (ZDDP)
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Caption: Logical flow for ZDDP synthesis.

Role in Drug Development: Chiral Building Block

In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is of
paramount importance.[1] Chiral alcohols like (S)-(+)-4-methyl-2-pentanol can serve as
valuable chiral building blocks. They can be used as chiral auxiliaries to control the
stereochemistry of a reaction, after which the auxiliary is removed.

A significant application of chiral alcohols is in the stereoselective synthesis of B-lactams, which
form the core structure of many important antibiotics, such as penicillins and cephalosporins.[8]
[9] Chiral alcohols can be used to form chiral ester enolates, which then react with imines in a
cyclocondensation reaction to produce [3-lactams with high diastereoselectivity.[8] The chirality
of the alcohol directs the stereochemical outcome of the reaction, enabling the synthesis of a
specific enantiomer of the B-lactam. Although not always the specific alcohol used, (S)-(+)-4-
methyl-2-pentanol represents a class of chiral synthons employed for such critical
transformations in drug discovery and development.[10]

Conclusion

(S)-(+)-4-Methyl-2-pentanol is a chiral molecule of significant interest to both industrial and
research chemists. Its well-defined stereochemistry and accessible synthesis via enzymatic
resolution make it a valuable chiral building block. The detailed protocols and data presented in
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this guide provide a solid foundation for its application in the synthesis of advanced materials
and as a tool for inducing chirality in the development of new pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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